

# 4-Hydroxymephenytoin CAS number and molecular weight

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## Compound of Interest

Compound Name: 4-Hydroxymephenytoin

Cat. No.: B014861

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## In-Depth Technical Guide: 4-Hydroxymephenytoin

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of **4-Hydroxymephenytoin**, the primary metabolite of the anticonvulsant drug mephenytoin. A critical analyte in pharmacogenetic studies, **4-Hydroxymephenytoin** serves as a key biomarker for the activity of the cytochrome P450 enzyme CYP2C19. Understanding its formation, properties, and analytical measurement is crucial for drug development, clinical pharmacology, and personalized medicine. This document details its chemical properties, metabolic pathway, and established experimental protocols for its quantification.

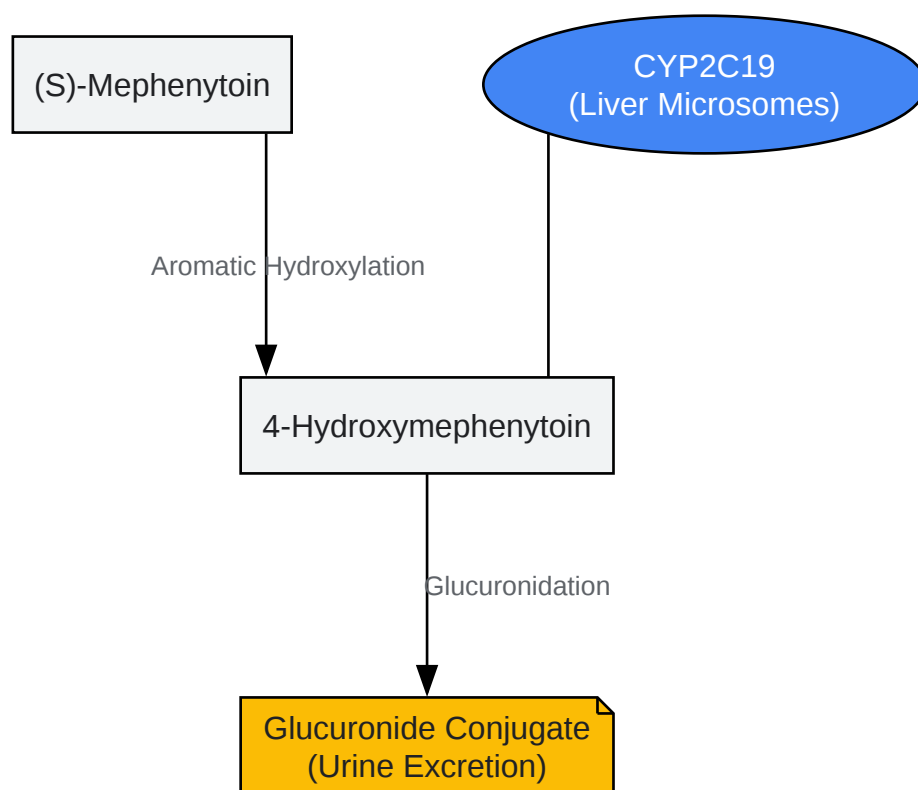
### Core Data Presentation

Quantitative data for **4-Hydroxymephenytoin** is summarized in the table below for easy reference and comparison.

Parameter	Value	Source
CAS Number	61837-65-8	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	234.25 g/mol	[2][3][4]
Synonyms	(±)-5-Ethyl-5-(4-hydroxyphenyl)-3-methylhydantoin, p-hydroxymephenytoin	[2]
Appearance	White solid	[2]
Melting Point	153-154 °C	[2]
Storage Temperature	2-8°C	[2]

## Metabolic Pathway of Mephenytoin to 4-Hydroxymephenytoin

The formation of **4-Hydroxymephenytoin** is a primary route of mephenytoin metabolism in humans. This biotransformation is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2C19 (CYP2C19) in the liver[1][5]. The reaction involves the stereospecific aromatic hydroxylation of the S-enantiomer of mephenytoin[1]. Genetic variations in the CYP2C19 gene can lead to significant inter-individual differences in the rate of **4-Hydroxymephenytoin** formation, which is the basis for its use in phenotyping studies to classify individuals as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2C19 substrates[5].



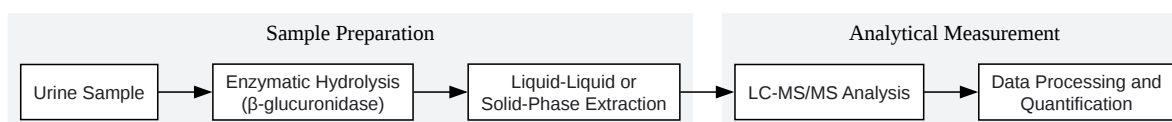
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Caption: Metabolic pathway of (S)-Mephenytoin to **4-Hydroxymephenytoin** via CYP2C19.

## Experimental Protocols

The quantification of **4-Hydroxymephenytoin** in biological matrices is essential for CYP2C19 phenotyping and pharmacokinetic studies. Below are detailed methodologies for commonly employed analytical techniques.

## Experimental Workflow: Quantification of 4-Hydroxymephenytoin in Urine



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Caption: General workflow for the quantification of **4-Hydroxymephenytoin** in urine.

## Quantification in Human Urine by LC-MS/MS

This method is highly sensitive and specific for the simultaneous quantification of mephenytoin and its metabolites.

- Sample Preparation:
  - To 50  $\mu$ L of urine, add a buffered  $\beta$ -glucuronidase solution.
  - Incubate the mixture at 37°C for 6 hours to deconjugate the glucuronidated metabolite.
  - Terminate the reaction and precipitate proteins by adding methanol containing an internal standard (e.g., 4'-methoxymephenytoin).
  - Centrifuge the sample and transfer the supernatant for analysis.
- Chromatographic Conditions:
  - Column: Thermo Electron Aquasil C18 (100 x 3 mm, 5  $\mu$ m).
  - Mobile Phase: A gradient of acetonitrile/methanol (50:50) in water. The organic phase is increased from 10% to 90%.
  - Flow Rate: As optimized for the specific system.
- Mass Spectrometry Conditions:
  - Instrument: Triple-stage quadrupole mass spectrometer (e.g., TSQ Quantum, Thermo Electron).
  - Ionization: Negative electrospray ionization (ESI-).
  - Detection: Selected Reaction Monitoring (SRM) mode.
- Quantification:

- Linearity is typically observed in the concentration range of 15-10,000 ng/mL.
- The lower limit of quantification (LLOQ) for 4'-hydroxymephenytoin is approximately 20 ng/mL.

## In Vitro CYP2C19 Activity Assay using Human Liver Microsomes

This protocol is used to determine the kinetic parameters of **4-Hydroxymephenytoin** formation.

- Reagents and Materials:
  - Human liver microsomes (HLMs) as the CYP2C19 enzyme source.
  - (S)-mephenytoin as the substrate.
  - Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).
  - NADPH regenerating system to initiate and sustain the metabolic reaction.
  - Acetonitrile or methanol (ice-cold) to terminate the reaction.
  - **4-Hydroxymephenytoin** standard for the calibration curve.
- Reaction System Configuration (Final volume of 200 µL):
  - Combine Tris-HCl buffer, HLMs (final protein concentration of 0.1-0.5 mg/mL), and (S)-mephenytoin (substrate concentrations ranging from 1 to 400 µM).
  - Pre-incubate the mixture at 37°C for 5 minutes.
  - Initiate the reaction by adding NADPH (final concentration of 1 mM).
  - Incubate at 37°C for a specified time.
  - Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

- Sample Processing and Analysis:
  - Centrifuge the terminated reaction mixture at high speed (e.g., 13,000 rpm for 10 minutes).
  - Collect the supernatant for UPLC-MS/MS analysis to quantify the formed **4-Hydroxymephenytoin**.
  - Calculate the rate of product formation to determine CYP2C19 activity.

## HPLC Method with UV Detection for Urinary 4-Hydroxymephenytoin

A simpler, though less sensitive, method for quantification.

- Sample Preparation:
  - Perform enzymatic deconjugation of urine samples as described in the LC-MS/MS protocol.
  - Add an internal standard (e.g., phenobarbital).
  - Extract the sample with diethyl ether.
  - Evaporate the organic layer and reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
  - Column: Reversed-phase C18 column.
  - Mobile Phase: Isocratic elution with acetonitrile-water (24:76, v/v).
  - Flow Rate: 1.2 mL/min.
  - Detection: UV detector at 204 nm.
- Quantification:

- Quantification is based on the peak-height ratio of **4-Hydroxymephenytoin** to the internal standard.
- This method has shown good intra- and inter-day precision (<10%).

## Conclusion

**4-Hydroxymephenytoin** is a pivotal metabolite in the study of CYP2C19 activity and the metabolism of mephenytoin. The analytical methods detailed in this guide provide robust and reliable means for its quantification in various research and clinical settings. A thorough understanding of its formation and measurement is indispensable for professionals in drug development and pharmacogenomics.

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## References

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